

protocol for Odoroside H extraction from Nerium oleander

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Compound of Interest

Compound Name: *Odoroside H*

Cat. No.: *B230780*

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An Application Note and Protocol for the Extraction of **Odoroside H** from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a well-documented source of various pharmacologically active compounds, most notably cardiac glycosides. Among these, **Odoroside H** has garnered significant interest for its potential therapeutic applications, stemming from its cytotoxic and cardiotonic properties. This document provides a detailed protocol for the extraction, isolation, and quantification of **Odoroside H** from Nerium oleander, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Summary

The concentration of cardiac glycosides in Nerium oleander can vary depending on the plant part, geographical location, season, and the extraction solvent used. The following table summarizes quantitative data on cardiac glycoside content, including a specific measurement for **Odoroside H**.

Plant Part	Extraction Solvent	Analyte	Concentration/ Yield	Reference
Leaves	Methanol	Total Cardiac Glycosides	259.71 ± 0.23 mg SE/g	[1][2]
Leaves	Water	Total Cardiac Glycosides	169.89 ± 0.21 mg SE/g	[1][2]
Flowers	Methanol	Total Cardiac Glycosides	200.25 ± 0.31 mg SE/g	[1][2]
Flowers	Water	Total Cardiac Glycosides	123.44 ± 0.10 mg SE/g	[1][2]
Stem (Winter)	Not Specified	Odoroside H	244.8 µg/g	[3]

*SE/g: Securidaside Equivalents per gram of dry extract.

Experimental Protocol: Extraction and Isolation of Odoroside H

This protocol outlines a multi-step procedure for the extraction and purification of **Odoroside H** from Nerium oleander leaves, based on established methodologies for cardiac glycoside isolation.[4]

1. Plant Material Preparation:

- Collect fresh, healthy leaves of Nerium oleander.
- Wash the leaves thoroughly with distilled water to remove any dirt and debris.
- Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh the powdered leaf material.
- Perform maceration by soaking the powder in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.[1][2]

- Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.
- Filter the methanolic extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

- Suspend the crude methanolic extract in distilled water.
- Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.
- Subsequently, extract the aqueous suspension with chloroform. The cardiac glycosides, including **Odoroside H**, are expected to partition into the chloroform phase.
- Collect the chloroform fraction and concentrate it under reduced pressure to yield a chloroform-soluble fraction enriched with cardiac glycosides.

4. Chromatographic Purification:

- Subject the chloroform-soluble fraction to column chromatography for further purification.
- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase: A gradient of chloroform and methanol is typically effective. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).
- Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
- TLC Plates: Silica gel 60 F254.
- Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v).
- Visualization: Use an appropriate visualizing agent, such as Liebermann-Burchard reagent, and heat the plate. Cardiac glycosides will appear as characteristic colored spots.
- Pool the fractions that show a spot corresponding to a pure standard of **Odoroside H**.
- Further purification of the pooled fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

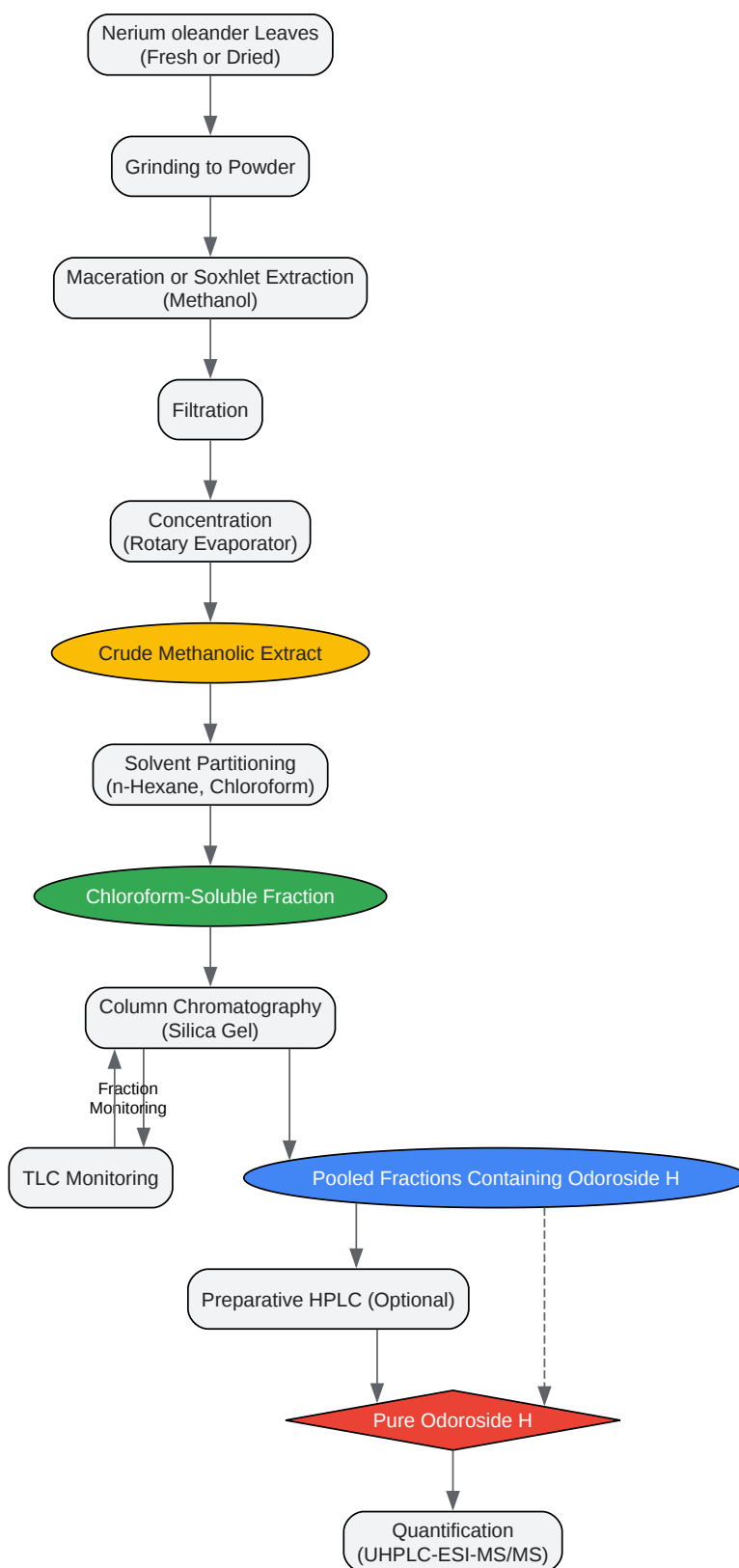
5. Quantification (UHPLC-ESI-MS/MS):

- For precise quantification of **Odoroside H**, a validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method is recommended.[3]
- Use a C18 column with a gradient elution program.

- The mobile phase can consist of acetonitrile and an ammonium acetate buffer.[3]
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantify **Odoroside H** by comparing the peak area to a calibration curve generated from a certified reference standard.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the **Odoroside H** extraction and purification process.



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Caption: Workflow for the extraction and purification of **Oodoroside H**.

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